molecular formula C24H29N3O5 B1678404 帕诺宾司他乳酸盐 CAS No. 960055-56-5

帕诺宾司他乳酸盐

货号 B1678404
CAS 编号: 960055-56-5
分子量: 439.5 g/mol
InChI 键: XVDWNSFFSMWXJJ-ASTDGNLGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Panobinostat lactate is a non-selective histone deacetylase inhibitor used to treat multiple myeloma in combination with other antineoplastic agents . It is an oral deacetylase (DAC) inhibitor approved by the FDA for the treatment of multiple myeloma . It is marketed by Novartis under the brand name Farydak .


Molecular Structure Analysis

The molecular weight of Panobinostat lactate is 439.512 . Its chemical formula is C24H29N3O5 .


Chemical Reactions Analysis

Panobinostat lactate’s oxidative metabolism in human liver microsomes is mediated primarily by CYP3A4 with lower contributions by CYP2D6 and CYP2C19 . It is also an in vitro reversible and time-dependent inhibitor of CYP3A4/5 and a reversible inhibitor of CYP2D6 and CYP2C19 .


Physical And Chemical Properties Analysis

Panobinostat lactate is a cinnamic hydroxamic acid analog, with a molecular weight of 439.51 mol/g for the base form of panobinostat and 349.43 mol/g for the anhydrous lactate form . It is available in hard capsules as anhydrous panobinostat lactate containing 10, 15 and 20 mg panobinostat .

科学研究应用

  1. 血液系统恶性肿瘤治疗的疗效:帕诺宾司他是一种有效的口服泛脱乙酰酶抑制剂,已对其治疗血液系统恶性肿瘤的疗效进行了研究。一项 Ia/II 期研究揭示了其诱导凋亡和抑制白血病细胞系中细胞增殖的潜力,在多种适应症中显示出单药活性,包括霍奇金淋巴瘤和骨髓纤维化 (DeAngelo 等人,2013 年).

  2. 药代动力学建模和药物-药物相互作用:研究集中在帕诺宾司他的药代动力学特性及其与其他药物的相互作用上。一个基于生理的药代动力学 (PBPK) 模型预测了帕诺宾司他单次和多次给药后的药代动力学以及它的临床药物-药物相互作用 (Einolf 等人,2017 年).

  3. 药物形式中估计方法的开发:已经进行研究以开发一种稳定性指示超高效液相色谱 (UPLC) 方法,用于估计药物剂型中的帕诺宾司他乳酸盐 (Gorja 和 Mondal,2018 年).

  4. 表观遗传和遗传改变:帕诺宾司他已被研究其对表观遗传和遗传改变的影响。例如,已证明它会在小鼠骨髓细胞中诱导染色体数目异常、染色体结构损伤、氧化性 DNA 损伤和 DNA 低甲基化,从而表明其具有遗传毒性和表观遗传毒性作用 (Al-Hamamah 等人,2019 年).

  5. 临床药代动力学和药效学:研究评估了帕诺宾司他的药代动力学和药效学,包括其生物利用度、血浆浓度和对血浆蛋白的影响,突出了其作为抗肿瘤药物的作用 (Van Veggel 等人,2017 年).

  6. 食物对生物利用度的影响:研究还探讨了食物对帕诺宾司他口服生物利用度的影响,结果表明食物对其暴露产生的变化很小,因此表明帕诺宾司他可以不考虑食物摄入而给药 (Shapiro 等人,2012 年).

  7. HIV 感染患者的潜伏病毒再激活:一项临床试验调查了帕诺宾司他破坏艾滋病毒血清阴性成年人中 HIV-1 潜伏感染的能力。研究表明,帕诺宾司他有效地破坏了体内的 HIV 潜伏感染,使其成为未来 HIV 根除试验的有希望的候选药物 (Rasmussen 等人,2014 年).

安全和危害

Panobinostat can cause serious or fatal heart problems . It can also cause severe diarrhea or stomach cramps, or if you get dehydrated (increased thirst, decreased urination, sweating or hot and dry skin) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Panobinostat retains its role in therapy of multiple myeloma because of its manageable toxicity profile and its efficacy, mainly in heavily pretreated multiple myeloma patients. These characteristics make it valuable also for novel regimens in combination with second-generation proteasome inhibitors, IMiDs, and monoclonal antibodies . Results of ongoing trials are expected to shed light on drug introduction in different therapeutic combinations or even at an earlier level of disease course .

属性

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2.C3H6O3/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;1-2(4)3(5)6/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);2,4H,1H3,(H,5,6)/b11-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWNSFFSMWXJJ-ASTDGNLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026247
Record name Panobinostat lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panobinostat lactate

CAS RN

960055-56-5
Record name Panobinostat lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960055-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panobinostat lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960055565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panobinostat lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANOBINOSTAT LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0T99OO4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Panobinostat lactate
Reactant of Route 2
Panobinostat lactate
Reactant of Route 3
Panobinostat lactate
Reactant of Route 4
Reactant of Route 4
Panobinostat lactate
Reactant of Route 5
Panobinostat lactate
Reactant of Route 6
Panobinostat lactate

Citations

For This Compound
63
Citations
M Van Veggel, E Westerman, P Hamberg - Clinical Pharmacokinetics, 2018 - Springer
… It is available in hard capsules as anhydrous panobinostat lactate containing 10, 15 and 20 mg panobinostat [11]. Panobinostat has a high solubility, resulting in almost complete …
Number of citations: 61 link.springer.com
P Lactate - doktika.com
… Determining the interaction of Panobinostat Lactate and Tussi-Pres B and the possibility of their joint administration. … Panobinostat Lactate <> Tussi-Pres B … Panobinostat …
Number of citations: 0 doktika.com
N El Omari, S Bakrim, A Khalid, AN Abdalla… - Biomedicine & …, 2023 - Elsevier
… Panobinostat, also known as Farydak®, LBH589, PNB, or panobinostat lactate, is a hydroxamic acid that has been approved by the Food and Drug Administration (FDA) for its anti-…
Number of citations: 1 www.sciencedirect.com
JY Li, XF Sun, JJ Li, F Yu, Y Zhang… - Archiv der …, 2020 - Wiley Online Library
… Many indole derivatives such as osimertinib, panobinostat lactate, and anlotinib dihydrochloride (Figure 1) have already been used in clinics for the treatment of various diseases, …
Number of citations: 19 onlinelibrary.wiley.com
HJ Einolf, W Lin, CS Won, L Wang, H Gu… - Drug Metabolism and …, 2017 - ASPET
… Solubility of panobinostat lactate anhydrous is pH-dependent, with the highest solubility in buffer pH 3.0 and low solubility at pH 7.6 (Farydak prescribing information, 2016; FDA Clinical …
Number of citations: 29 dmd.aspetjournals.org
A Khot, M Dickinson, HM Prince - Expert opinion on investigational …, 2013 - Taylor & Francis
… The drug product is provided as hard gelatin capsules containing panobinostat lactate salt at dosage strengths of 5 mg, 15 mg and 20 mg as anhydrous free base, and in an intravenous …
Number of citations: 44 www.tandfonline.com
Y Hong, YY Zhu, Q He, SX Gu - Bioorganic & medicinal chemistry, 2022 - Elsevier
… 1, Frovatriptan (1) as an antimigraine drug, Carvedilol phosphate (2) as an anti-hypertension drug, Panobinostat lactate (3) as an anti-HIV agent, Macimorelin acetate (4) as a …
Number of citations: 23 www.sciencedirect.com
I Yamauchi, Y Sakane, Y Okuno, T Sugawa… - …, 2022 - academic.oup.com
… inhibitor DIO1 up Vorinostat, Panobinostat lactate 6 1 0 … inhibitor DIO1 up Vorinostat, Panobinostat lactate 6 1 0 … Histone deacetylase inhibitor DIO1 up Vorinostat, Panobinostat lactate …
Number of citations: 3 academic.oup.com
XG Yang, LC Zhu, YJ Wang, YY Li, D Wang - Frontiers in Oncology, 2019 - frontiersin.org
… Panobinostat lactate, which is lunched in 2015, is a … Panobinostat lactate is not only a HDAC inhibitor but also a pan-deacetylase inhibitor. The pharmacokinetics of panobinostat lactate …
Number of citations: 28 www.frontiersin.org
M Mehta, H Blume, G Beuerle, N Tampal… - European Journal of …, 2020 - Elsevier
… For example, the dosing regimen of Panobinostat Lactate Capsules does not allow for maintenance of the steady-state, but it does allow for an adequate washout period. Hence, for this …
Number of citations: 6 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。